2-phenyl-N-(1-(pyridin-4-yl)propyl)quinoline-4-carboxamide
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Overview
Description
2-phenyl-N-(1-(pyridin-4-yl)propyl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(1-(pyridin-4-yl)propyl)quinoline-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-phenylquinoline-4-carboxylic acid. This can be achieved through a Doebner reaction, which involves the condensation of aniline, 2-nitrobenzaldehyde, and pyruvic acid . The resulting product undergoes amidation, reduction, acylation, and amination to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(1-(pyridin-4-yl)propyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce various amine derivatives.
Scientific Research Applications
2-phenyl-N-(1-(pyridin-4-yl)propyl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(1-(pyridin-4-yl)propyl)quinoline-4-carboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. This interaction may involve the inhibition of specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-phenylquinoline-4-carboxylic acid: A precursor in the synthesis of the target compound.
N-phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide: A structurally similar compound with potential biological activities.
Uniqueness
2-phenyl-N-(1-(pyridin-4-yl)propyl)quinoline-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinoline core with a pyridine and phenyl group makes it a versatile compound for various applications.
Conclusion
This compound is a compound of significant interest in the fields of chemistry, biology, medicine, and industry. Its synthesis involves multiple steps, and it can undergo various chemical reactions. The compound has diverse scientific research applications and a unique mechanism of action, making it a valuable subject for further study.
Properties
CAS No. |
174636-57-8 |
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Molecular Formula |
C24H21N3O |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-phenyl-N-(1-pyridin-4-ylpropyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H21N3O/c1-2-21(18-12-14-25-15-13-18)27-24(28)20-16-23(17-8-4-3-5-9-17)26-22-11-7-6-10-19(20)22/h3-16,21H,2H2,1H3,(H,27,28) |
InChI Key |
DJSATUATVVWYOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=NC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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